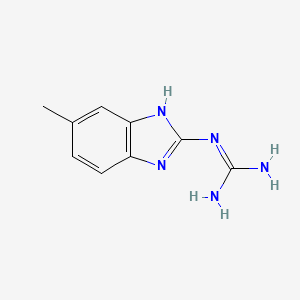

2-(6-Methyl-1h-benzimidazol-2-yl)guanidine

Übersicht

Beschreibung

2-(6-Methyl-1h-benzimidazol-2-yl)guanidine is a heterocyclic compound that features a benzimidazole core substituted with a guanidine group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine typically involves the condensation of 6-methyl-1H-benzimidazole with guanidine derivatives. One common method includes the reaction of 6-methyl-1H-benzimidazole with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Oxidation: The benzimidazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.

Reduction: Reduction of the benzimidazole ring can yield various reduced forms, depending on the conditions and reagents used.

Substitution: The guanidine group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted guanidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and antiviral activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis .

Vergleich Mit ähnlichen Verbindungen

2-Methylbenzimidazole: Shares the benzimidazole core but lacks the guanidine group.

6-Methyl-1H-benzimidazole: Similar structure but without the guanidine substitution.

Benzimidazole-2-ylguanidine: Similar structure but without the methyl group on the benzimidazole ring.

Uniqueness: 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine is unique due to the presence of both the methyl group on the benzimidazole ring and the guanidine group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

2-(6-Methyl-1H-benzimidazol-2-yl)guanidine is a compound of growing interest in medicinal chemistry, particularly due to its structural similarities to known antiprotozoal agents. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

The compound is characterized by the presence of both benzimidazole and guanidine moieties, which are known for their diverse biological activities. Its molecular structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound demonstrates radical scavenging abilities, indicating potential protective effects against oxidative stress in biological systems.

- Antiparasitic Activity : Preliminary studies suggest that it may possess trypanocidal activity against Trypanosoma species, which are responsible for diseases such as sleeping sickness. However, more extensive studies are required to confirm its efficacy and elucidate the mechanisms involved.

- Potential Antifungal Activity : The presence of the benzimidazole moiety hints at possible antifungal properties, similar to other benzimidazole derivatives. This requires further investigation to establish its effectiveness against fungal pathogens.

- Immunomodulatory Effects : While specific data on this compound is limited, related benzimidazole derivatives have shown immunomodulatory properties by influencing T cell activity and intracellular pH levels .

The exact mechanism of action for this compound remains largely unexplored. However, the following insights can be drawn from related compounds:

- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors, influencing biochemical pathways such as those involved in cell proliferation and apoptosis .

- Radical Scavenging : Its antioxidant activity suggests that it may interact with reactive oxygen species (ROS), potentially mitigating oxidative damage in cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Benzimidazole | Contains only the benzimidazole ring | Lacks guanidine functionality |

| 6-Methylbenzimidazole | Methyl substitution at position 6 | No guanidine group; primarily used in pharmaceuticals |

| Guanidine | Simple structure without aromatic systems | Lacks the benzimidazole moiety |

| 5-(4-Methoxyphenyl)-1H-benzimidazole | Substituted phenyl group on benzimidazole | Focuses on phenolic interactions |

This table highlights how the combination of guanidine and benzimidazole functionalities in this compound allows for diverse chemical reactivity and potential applications not found in simpler analogs.

Case Studies and Research Findings

Recent studies have explored various aspects of benzimidazole derivatives, providing insights relevant to this compound:

- Antiparasitic Efficacy : Research has demonstrated that certain benzimidazole derivatives exhibit significant antiparasitic activity against Trichinella spiralis, correlating their effects with interference in tubulin polymerization . This mechanism may also be applicable to the study of this compound.

- Immunomodulatory Potential : A related study found that a benzimidazole derivative inhibited T cell proliferation by targeting H+/K+-ATPases, suggesting that similar mechanisms could be explored for this compound .

- Antioxidant Activity : The antioxidant properties observed in related compounds indicate that further studies should investigate the radical scavenging capacity of this compound specifically .

Eigenschaften

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-5-2-3-6-7(4-5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVKSWJIGKATLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298507 | |

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-03-1 | |

| Record name | NSC123537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.